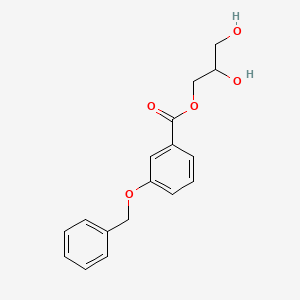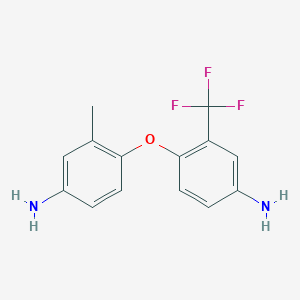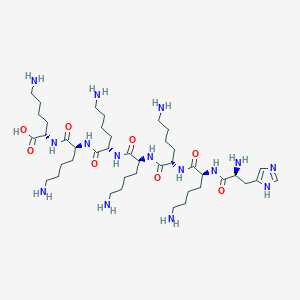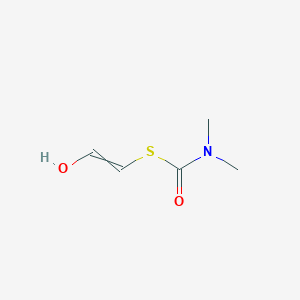![molecular formula C35H48O3 B14199029 4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) CAS No. 923287-27-8](/img/structure/B14199029.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its two phenolic groups, which are substituted with tert-butyl groups, enhancing its stability and effectiveness as an antioxidant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) typically involves the alkylation of 4-hydroxybenzaldehyde with 2,6-di-tert-butylphenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through crystallization and filtration to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions are employed, often using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Mecanismo De Acción
The antioxidant activity of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This process prevents the free radicals from initiating further oxidative reactions. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenolic radicals formed during the antioxidant process .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but lacks the hydroxyphenyl group.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Contains methyl groups instead of hydroxyphenyl groups.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another variant with different substituents on the phenolic rings.
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is unique due to the presence of the hydroxyphenyl group, which enhances its antioxidant properties compared to similar compounds. The combination of phenolic and tert-butyl groups provides a balance of reactivity and stability, making it highly effective in various applications .
Propiedades
Número CAS |
923287-27-8 |
|---|---|
Fórmula molecular |
C35H48O3 |
Peso molecular |
516.8 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C35H48O3/c1-32(2,3)25-17-22(18-26(30(25)37)33(4,5)6)29(21-13-15-24(36)16-14-21)23-19-27(34(7,8)9)31(38)28(20-23)35(10,11)12/h13-20,29,36-38H,1-12H3 |
Clave InChI |
WPXHMOFNYZTNSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)

![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)

propanedinitrile](/img/structure/B14198985.png)
![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)



